2,6-Dinitrophenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitrophenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of aryl sulfonates It is characterized by the presence of two nitro groups attached to the phenyl ring and a sulfonate ester group attached to the 4-methylbenzenesulfonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitrophenyl 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction between 2,6-dinitrophenol and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a solvent like dichloromethane. The reaction conditions are optimized to prevent the formation of undesired by-products, such as pyridinium salts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using a continuous flow reactor. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dinitrophenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, facilitating the substitution of the sulfonate ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of nitro groups.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: The major products are substituted phenyl derivatives.
Reduction: The major products are amino-substituted phenyl derivatives.
Hydrolysis: The major products are phenol and sulfonic acid.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitrophenyl 4-methylbenzenesulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-Dinitrophenyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic aromatic substitution reactions. The nitro groups on the phenyl ring increase the electrophilicity of the sulfonate ester group, making it more susceptible to nucleophilic attack. This property is utilized in various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenyl 4-methylbenzenesulfonate: Similar in structure but with nitro groups at different positions on the phenyl ring.
2,6-Dinitrophenyl 4-chlorobenzenesulfonate: Similar in structure but with a chlorine atom instead of a methyl group on the benzenesulfonate moiety.
Uniqueness
2,6-Dinitrophenyl 4-methylbenzenesulfonate is unique due to the specific positioning of the nitro groups and the methyl group on the benzenesulfonate moiety. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
88791-50-8 |
---|---|
Molekularformel |
C13H10N2O7S |
Molekulargewicht |
338.29 g/mol |
IUPAC-Name |
(2,6-dinitrophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H10N2O7S/c1-9-5-7-10(8-6-9)23(20,21)22-13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3 |
InChI-Schlüssel |
PYDFYMHTVORUGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.